

# DBCO-NH-PEG7-C2-NHS ester chemical structure and properties

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Compound of Interest

Compound Name: DBCO-NH-PEG7-C2-NHS ester

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## An In-depth Technical Guide to DBCO-NH-PEG7-C2-NHS Ester

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **DBCO-NH-PEG7-C2-NHS ester**, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced bioconjugation techniques.

#### **Chemical Structure and Properties**

DBCO-NH-PEG7-C2-NHS ester is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The DBCO moiety is a strained alkyne that enables rapid and specific reaction with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.[2]

The NHS ester is a reactive group that specifically targets primary amines, such as the lysine residues found on the surface of proteins and antibodies, to form stable amide bonds.[2][4] The PEG7 spacer, consisting of seven polyethylene glycol units, is a hydrophilic linker that



enhances the solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can decrease the immunogenicity of the labeled biomolecule.[1][5]

The combination of these three components in a single molecule allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the DBCO group to a protein or other amine-containing molecule. Subsequently, the DBCO-labeled molecule can be specifically conjugated to a second molecule bearing an azide group via the SPAAC reaction.

**Physicochemical Properties** 

| Property           | Value   | Reference |
|--------------------|---|-----------|
| Molecular Weight   | 781.85 g/mol  | [1]       |
| Purity             | ≥95%  | [1][5]    |
| Solubility         | Soluble in organic solvents such as DMSO and DMF  | [6][7]    |
| Storage Conditions | Store at -20°C, desiccated and protected from light. In solid form, it is stable for at least one year. When dissolved in DMSO or DMF, it should be used within 2-3 months. | [3][6]    |

## **Applications in Research and Drug Development**

The unique properties of **DBCO-NH-PEG7-C2-NHS ester** make it a valuable tool in a variety of applications:

- Antibody-Drug Conjugates (ADCs): This linker is frequently used to attach cytotoxic drugs (payloads) to antibodies.[2] The antibody, functionalized with the DBCO group via its lysine residues, can then be conjugated to an azide-modified payload, enabling targeted drug delivery to cancer cells.[2]
- Cellular Labeling and Imaging: Biomolecules on the surface of cells that have been metabolically engineered to display azide groups can be labeled with DBCO-functionalized probes for imaging and tracking.[2]



- Bioconjugation: It is widely used for the site-specific conjugation of proteins, peptides, nucleic acids, and other biomolecules.[2]
- Nanoparticle and Surface Functionalization: The linker can be used to attach biomolecules to nanoparticles or surfaces for various diagnostic and therapeutic applications.

#### **Experimental Protocols**

The following is a generalized protocol for the conjugation of an antibody with **DBCO-NH-PEG7-C2-NHS** ester followed by a copper-free click chemistry reaction with an azide-modified molecule.

#### **Antibody Activation with DBCO-NH-PEG7-C2-NHS Ester**

- Preparation of Reagents:
  - Prepare a 10 mM stock solution of DBCO-NH-PEG7-C2-NHS ester in anhydrous DMSO or DMF immediately before use.[6]
  - Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of approximately 1 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[6] If necessary, exchange the buffer using a desalting column.[6]
- Activation Reaction:
  - Add a 20-30 fold molar excess of the DBCO-NH-PEG7-C2-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be around 20%.[6]
  - Incubate the reaction for 60 minutes at room temperature.
- Quenching:
  - To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.[8]
  - Incubate for 15 minutes at room temperature.[6]



- Purification of DBCO-labeled Antibody:
  - Remove unreacted DBCO-NH-PEG7-C2-NHS ester using a desalting column (e.g., Zeba Spin Desalting Column, 7k MWCO).[8]
  - Determine the concentration of the purified DBCO-labeled antibody. The labeled antibody can be stored at -20°C for up to a month.[6]

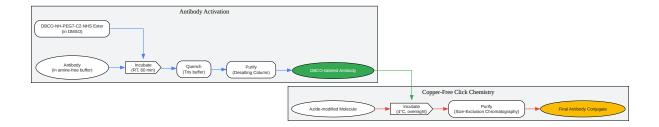
#### **Copper-Free Click Chemistry Reaction**

- · Reaction Setup:
  - Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule of interest.[6][8]
- Incubation:
  - Incubate the reaction mixture overnight at 4°C or for 3-4 hours at room temperature.[8]
- Purification of the Final Conjugate:
  - Purify the final antibody conjugate to remove unreacted azide-modified molecules using methods such as size-exclusion chromatography (e.g., HPLC on a Superdex column).[8]
- Validation:
  - The final conjugate can be analyzed by SDS-PAGE to confirm successful conjugation.

#### **Visualizing the Experimental Workflow**

The following diagram illustrates the key steps in the bioconjugation process using **DBCO-NH-PEG7-C2-NHS** ester.





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Caption: Workflow for antibody conjugation using DBCO-NH-PEG7-C2-NHS ester.

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